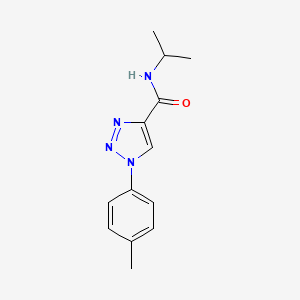

N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Overview

Description

“N-benzyl-1-(4-methylphenyl)methanimine” is a compound with the molecular formula C15H15N . It’s a derivative of benzylamine, which is an organic compound used as a building block in the synthesis of various pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” are not available, N-benzylamines can generally be prepared through a two-step process involving the reaction of a benzaldehyde with a primary amine to form an imine, followed by hydrogenation of the imine .Scientific Research Applications

Antiproliferative Activity in Cancer Research

N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and similar compounds have been synthesized and evaluated for their potential antiproliferative activity against various human cancer cell lines. Some of these compounds have shown activities comparable to cisplatin, a known chemotherapy drug, particularly against A2780 cells, a type of ovarian cancer cell line. The variation in the substitution pattern of the benzyl group has a significant impact on the cell growth-inhibitory properties of these compounds (Szabó et al., 2016).

Chemical Properties and Synthesis

Research on the synthesis and properties of 1-Benzyl-N-tolyl-1,2,3-triazole-4-carboxamide, a closely related compound, revealed interesting chemical behaviors. The study showed that an equilibrium can be established between isomeric triazoles and diazomalondiamides, with the equilibrium shifting towards 1-benzyl-1,2,3-triazole under certain conditions. These triazoles can undergo alkylation reactions, with different alkylation sites leading to the formation of different derivatives (Nein et al., 2016).

Potential Antimicrobial Properties

A study on novel 1H-1,2,3-triazole-4-carboxamides, which includes compounds similar to this compound, investigated their antimicrobial activities. The research found that some of these compounds demonstrated moderate to good activities against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This indicates potential applications in developing new antimicrobial agents (Pokhodylo et al., 2021).

Mechanism of Action

Target of Action

The primary target of N-benzyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is tubulin , a globular protein that is the main constituent of the microtubules of living cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

This compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle during cell division . As a result, the compound induces cell cycle arrest at the sub-G1 and G2/M phase .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell cycle pathway . The compound’s action leads to the disruption of the mitotic spindle, which is essential for chromosome segregation during cell division . This disruption results in cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been shown to possess drug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.

Result of Action

The compound’s action results in the induction of apoptosis in cancer cells . The compound has shown cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460 . The compound induces apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell types it is acting upon

properties

IUPAC Name |

N-benzyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-13-7-9-15(10-8-13)21-12-16(19-20-21)17(22)18-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVIWGRYBVHWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,5-difluorophenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B6512430.png)

![N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B6512438.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-difluorophenyl)ethanediamide](/img/structure/B6512443.png)

![N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B6512456.png)

![N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B6512457.png)

![N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6512464.png)

![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethane-1-sulfonamide](/img/structure/B6512472.png)

![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide](/img/structure/B6512473.png)

![2-[(2-chloro-6-fluorophenyl)methyl]-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512486.png)

![5-benzyl-2-[(2-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512491.png)

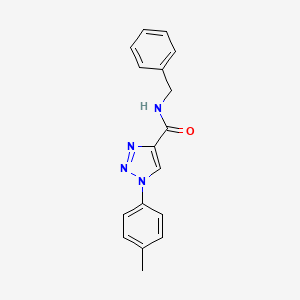

![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512510.png)

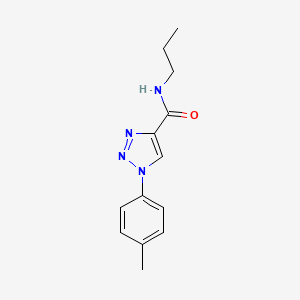

![N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512518.png)